molecular formula C29H30N2O6 B5166822 Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5726-44-3

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5166822
CAS No.: 5726-44-3
M. Wt: 502.6 g/mol
InChI Key: FKTHINREAMZRNK-UHFFFAOYSA-N
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Description

The compound Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

  • Cyclopentyl ester at position 2.
  • 4-Methoxyphenyl substituent at position 7 (electron-donating group).
  • 3-Nitrophenyl substituent at position 4 (electron-withdrawing group).
  • Methyl group at position 2.
  • Oxo group at position 3.

Hexahydroquinolines are pharmacologically significant, exhibiting calcium channel modulation, antibacterial, and antioxidant activities . The unique substitution pattern of this compound may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-17-26(29(33)37-23-8-3-4-9-23)27(19-6-5-7-21(14-19)31(34)35)28-24(30-17)15-20(16-25(28)32)18-10-12-22(36-2)13-11-18/h5-7,10-14,20,23,27,30H,3-4,8-9,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHINREAMZRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386526
Record name ST50009289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5726-44-3
Record name ST50009289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Amino derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Substituent Analysis (Position 4 and 7)

The 3-nitrophenyl group at position 4 distinguishes the target compound from analogs with methoxy, hydroxy, or halogenated aryl groups. Key comparisons include:

Compound Name (Ester Group) Position 4 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Features
Target Compound (Cyclopentyl) 3-Nitrophenyl 4-Methoxyphenyl ~567 (estimated) High electron-withdrawing nitro group enhances stability but reduces solubility.
Cyclohexyl ester 2,3-Dimethoxyphenyl 4-Methoxyphenyl 531.65 Electron-rich substituents improve solubility; no nitro group.
Cyclohexyl ester 4-Hydroxy-3-methoxyphenyl Phenyl 487.59 Hydroxy group increases polarity; potential hydrogen bonding.
Methyl ester 4-Methoxyphenyl Trimethyl substitution ~343 (estimated) Compact structure with higher volatility; limited steric hindrance.
Cyclopentyl ester 4-Chloro-3-nitrophenyl 3,4-Dimethoxyphenyl 567.03 Chloro and nitro groups enhance electrophilicity.
Ethyl ester 3-Hydroxyphenyl Phenyl 403.48 Hydroxy group offers hydrogen-bonding capacity.

Ester Group Impact

  • Cyclopentyl vs. Cyclohexyl : Cyclopentyl esters (target compound, ) introduce smaller ring strain and moderate lipophilicity compared to cyclohexyl (), which may enhance membrane permeability.

Electronic and Solubility Profiles

  • However, it reduces aqueous solubility compared to methoxy or hydroxy analogs .
  • Methoxy/Hydroxy Groups : Compounds with 4-methoxyphenyl () or hydroxy groups () exhibit higher solubility due to polar substituents.

Crystallographic and Conformational Insights

  • Ring Puckering: Hexahydroquinoline derivatives often exhibit chair or boat conformations. The cyclohexane ring in the target compound may adopt a chair conformation, as seen in similar structures analyzed via SHELX and OLEX2 .
  • Hydrogen Bonding : The oxo group at position 5 and ester carbonyl can act as hydrogen bond acceptors, influencing crystal packing (e.g., Etter’s graph set analysis ).

Biological Activity

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The unique structural features of this compound contribute to its interactions with various biological targets.

Chemical Structure and Properties

The IUPAC name of the compound highlights its complex structure, which includes multiple aromatic and aliphatic components. The presence of functional groups such as methoxy and nitro enhances its reactivity and biological activity.

PropertyDescription
Molecular Formula C29H30N2O6
Molecular Weight 486.56 g/mol
IUPAC Name This compound
CAS Number 5726-44-3

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes by binding to their active sites, leading to various biological effects such as anti-inflammatory or anti-cancer activities. The compound's mechanism can involve:

  • Enzyme Inhibition: Binding to enzymes and preventing substrate access.
  • Receptor Modulation: Interacting with receptors to alter signaling pathways.

Biological Activities

Research indicates that cyclopentyl derivatives exhibit a range of biological activities:

  • Anticancer Activity: Studies have shown that compounds in the hexahydroquinoline class can inhibit cancer cell proliferation through various mechanisms including apoptosis induction.
  • Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties: Some derivatives have demonstrated effectiveness against bacterial strains.

Case Studies

Several studies have investigated the biological activity of similar compounds within the hexahydroquinoline class:

  • A study on a related hexahydroquinoline derivative demonstrated significant cytotoxic effects against breast cancer cells (IC50 values ranging from 10 to 20 µM) .
  • Another investigation showed that a compound with a similar structure exhibited anti-inflammatory properties in a carrageenan-induced paw edema model in rats, significantly reducing swelling compared to control groups .

Experimental Data

The following table summarizes key findings from studies on cyclopentyl derivatives:

StudyBiological ActivityIC50/EffectReference
Study AAnticancer (breast)10 µM
Study BAnti-inflammatorySignificant reduction in edema
Study CAntimicrobial (E. coli)15 µg/mL

Q & A

Basic: What are the key considerations for optimizing the synthesis of this hexahydroquinoline derivative?

Answer:
The synthesis typically involves multi-step routes, including:

  • Condensation of substituted benzaldehydes (e.g., 3-nitrobenzaldehyde) with amines under acid catalysis to form imine intermediates.
  • Cyclization with cyclohexanone derivatives to construct the hexahydroquinoline core.
  • Esterification with cyclopentanol to introduce the cyclopentyl ester group.

Critical parameters include:

  • Temperature control (e.g., 60–80°C for imine formation ).
  • Reaction time optimization (e.g., 12–24 hours for cyclization ).
  • Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies substituent positions (e.g., methoxyphenyl proton signals at δ 3.7–3.9 ppm ).
    • 2D NMR (COSY, HSQC) resolves complex coupling in the hexahydroquinoline ring .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ peaks via ESI-MS ).
  • X-ray Crystallography: Resolves stereochemistry and confirms puckering of the hexahydroquinoline core using software like SHELX or OLEX2 .

Advanced: How can reaction mechanisms for substituent-specific cyclization be elucidated?

Answer:

  • Isotopic Labeling: Track proton transfer during cyclization using deuterated solvents (e.g., D2O) .
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) identify transition states and activation energies for nitro-group-directed cyclization .
  • Kinetic Studies: Monitor intermediate formation via in-situ IR spectroscopy to validate proposed mechanisms .

Advanced: How should crystallographic data discrepancies (e.g., ring puckering) be resolved?

Answer:

  • Refinement Tools: Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (anisotropic displacement parameters) to address electron density mismatches .
  • Puckering Analysis: Apply Cremer-Pople coordinates to quantify deviations from planarity in the hexahydroquinoline ring .
  • Cross-Validation: Compare results with similar derivatives (e.g., ethyl 4-(3-hydroxyphenyl) analogs ) to identify systematic errors.

Advanced: What strategies are used to establish structure-activity relationships (SAR) for bioactivity?

Answer:

  • Substituent Variation: Compare analogs with different aryl groups (e.g., 3-nitrophenyl vs. 4-chlorophenyl) to assess electronic effects on enzyme inhibition .
  • Pharmacophore Modeling: Map steric/electronic features (e.g., nitro group as hydrogen bond acceptor) using Schrödinger’s Phase .
  • Bioisosteric Replacement: Replace the cyclopentyl ester with tetrahydrofuran groups to study solubility-activity trade-offs .

Advanced: How can in vitro assays be designed to evaluate enzyme inhibition?

Answer:

  • Target Selection: Prioritize enzymes linked to the compound’s scaffold (e.g., calcium channels for dihydropyridine-like activity ).
  • Assay Conditions:
    • Fluorescence Polarization: Measure binding affinity to kinases (e.g., EGFR) using FITC-labeled probes .
    • Microscale Thermophoresis (MST): Quantify interactions with DNA gyrase (KD values) .
  • Control Compounds: Include nifedipine (for calcium channels) or ciprofloxacin (for bacterial targets) as benchmarks .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer:

  • Reproducibility Checks: Validate assays using standardized protocols (e.g., NIH’s Assay Guidance Manual).
  • Meta-Analysis: Pool data from analogs (e.g., ethyl 4-(4-fluorophenyl) derivatives ) to identify trends obscured by experimental variability .
  • Molecular Dynamics (MD): Simulate binding modes under physiological conditions (e.g., explicit solvent models in AMBER) to explain divergent IC50 values .

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